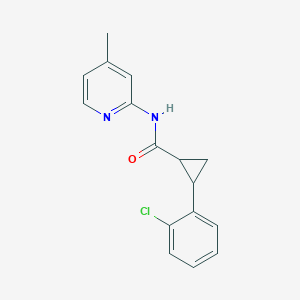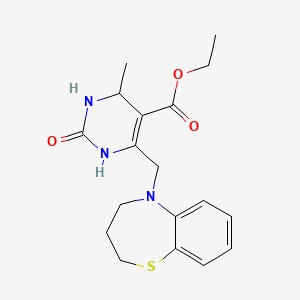
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the modulation of serotonin and dopamine neurotransmission in the brain. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which in turn enhances their neurotransmission.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to have neuroprotective effects, particularly in models of cerebral ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide for lab experiments is its high selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is its relatively low potency compared to other compounds in its class, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
Future research on 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, future studies could investigate the use of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in combination with other compounds to enhance its efficacy and reduce potential side effects. Finally, the development of more potent and selective derivatives of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could lead to the discovery of new therapeutic agents for the treatment of these disorders.
Métodos De Síntesis
The synthesis of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the reaction of 2-fluorophenylpiperazine with propargylamine in the presence of a catalyst such as copper iodide. The resulting product is then reacted with phosgene to form the carboxamide group. The overall yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a high affinity for serotonin and dopamine receptors in the brain, which are known to be involved in the regulation of mood, emotion, and cognition.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h2-6H,1,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBOLIQQOMGRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)
![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

